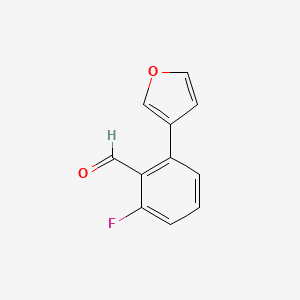

2-Fluoro-6-(furan-3-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7FO2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

2-fluoro-6-(furan-3-yl)benzaldehyde |

InChI |

InChI=1S/C11H7FO2/c12-11-3-1-2-9(10(11)6-13)8-4-5-14-7-8/h1-7H |

InChI Key |

PCHGXWSTKRKAAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 6 Furan 3 Yl Benzaldehyde

Convergent and Linear Synthetic Pathways

The construction of 2-Fluoro-6-(furan-3-yl)benzaldehyde can be achieved through either convergent or linear synthetic sequences. A convergent approach involves the synthesis of key fragments, the fluorinated benzaldehyde (B42025) core and the furan (B31954) moiety, which are then coupled in a late-stage step. This strategy is often favored for its efficiency and flexibility. In contrast, a linear synthesis would involve the sequential modification of a single starting material to build the target molecule step-by-step.

Palladium-Catalyzed Cross-Coupling Strategies for Furan-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a cornerstone in the synthesis of biaryl and heterobiaryl compounds. nih.gov The most common precursor for these strategies is 2-bromo-6-fluorobenzaldehyde (B104081), a commercially available starting material. ossila.comnih.govsigmaaldrich.com

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-based reagents. nih.govtcichemicals.com This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.

For the synthesis of this compound, the Suzuki-Miyaura reaction would involve the coupling of 2-bromo-6-fluorobenzaldehyde with a furan-3-ylboron species. Furan-3-ylboronic acid or its corresponding trifluoroborate salt are suitable coupling partners. nih.gov Potassium heteroaryltrifluoroborates, including furan-2-yltrifluoroborate, have demonstrated excellent stability and reactivity in Suzuki-Miyaura couplings. nih.gov

A typical protocol for such a transformation is presented in the table below, based on analogous couplings of heterocyclic boronic acids. orgsyn.org

| Parameter | Condition |

| Aryl Halide | 2-Bromo-6-fluorobenzaldehyde |

| Boron Reagent | Furan-3-ylboronic acid or Potassium furan-3-yltrifluoroborate |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or NiCl₂(PCy₃)₂ |

| Ligand | RuPhos, PPh₃, or PCy₃ |

| Base | K₃PO₄, Na₂CO₃, or Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene, Ethanol, or t-Amyl alcohol |

| Temperature | 80-120 °C |

This table presents a generalized set of conditions based on established Suzuki-Miyaura coupling methodologies. nih.govorgsyn.org Optimal conditions for the specific synthesis of this compound may require further optimization.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity. In the context of synthesizing this compound, this would entail the reaction of 2-bromo-6-fluorobenzaldehyde with a 3-furylzinc halide.

The organozinc reagent can be prepared in situ from 3-halofuran (e.g., 3-bromofuran (B129083) or 3-iodofuran) by treatment with an organolithium reagent followed by transmetalation with a zinc salt like ZnCl₂.

A representative set of conditions for a Negishi coupling is outlined below.

| Parameter | Condition |

| Aryl Halide | 2-Bromo-6-fluorobenzaldehyde |

| Organozinc Reagent | 3-Furylzinc chloride |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Ni(acac)₂ |

| Solvent | Tetrahydrofuran (THF), Dioxane, or Dimethylformamide (DMF) |

| Temperature | Room Temperature to 80 °C |

This table illustrates typical conditions for a Negishi coupling. Specific parameters would need to be optimized for the desired transformation.

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide in the presence of a palladium catalyst. While organotin compounds are toxic, the Stille reaction is valued for its tolerance of a wide array of functional groups and its insensitivity to the presence of water. For the target molecule, the reaction would involve coupling 2-bromo-6-fluorobenzaldehyde with a tributyl(furan-3-yl)stannane.

General conditions for a Stille coupling are summarized in the following table.

| Parameter | Condition |

| Aryl Halide | 2-Bromo-6-fluorobenzaldehyde |

| Organostannane | Tributyl(furan-3-yl)stannane |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂ (dba)₃ |

| Solvent | Toluene, Dioxane, or THF |

| Additives | LiCl (in some cases) |

| Temperature | 80-110 °C |

This table provides a general overview of Stille coupling conditions. The specific reaction would require empirical optimization.

Directed Ortho-Metalation (DoM) Approaches for Regioselective Functionalization of Fluorinated Benzaldehydes

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org The fluorine atom in 2-fluorobenzaldehyde (B47322) can act as a moderate directing group, potentially enabling lithiation at the C6 position. organic-chemistry.org

However, the aldehyde group itself is highly electrophilic and would react with the organolithium reagent. Therefore, the aldehyde must be protected as a less reactive functional group, such as an acetal (B89532), prior to the metalation step. Following ortho-lithiation, the resulting aryllithium species can be quenched with an appropriate electrophile to introduce the furan-3-yl moiety. A possible electrophile would be a 3-halofuran in a palladium-catalyzed coupling reaction or a reaction with a furan-3-ylboronate ester. After the coupling, deprotection of the acetal would regenerate the aldehyde functionality.

A plausible synthetic sequence utilizing a DoM approach is outlined below:

Protection: Conversion of the aldehyde group of 2-fluorobenzaldehyde to a diethyl acetal.

Directed ortho-Metalation: Lithiation at the C6 position using a strong base like n-butyllithium or s-butyllithium at low temperature.

Furan-Aryl Bond Formation: Reaction of the generated aryllithium with a suitable furan-3-yl electrophile.

Deprotection: Hydrolysis of the acetal under acidic conditions to yield this compound.

Introduction and Modification of the Aldehyde Functionality

In some synthetic strategies, the aldehyde group may be introduced or modified at a later stage. For instance, if the starting material is 1-bromo-3-fluorobenzene, a cross-coupling reaction could first be employed to introduce the furan-3-yl group, yielding 3-(2-fluorophenyl)furan. Subsequently, the aldehyde functionality could be introduced at the ortho-position to the fluorine via a formylation reaction, such as a Vilsmeier-Haack or a Duff reaction, although regioselectivity could be a challenge.

Alternatively, a precursor like (2-fluoro-6-(furan-3-yl)phenyl)methanol could be synthesized and then oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation. This approach avoids the direct use of the more sensitive benzaldehyde functionality during the preceding coupling steps.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound hinges on the efficient construction of its core biaryl structure. The most convergent and powerful method for this is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. youtube.comyoutube.com This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

The key precursors for this synthesis are:

Aryl Halide: A di-substituted benzene (B151609) ring, such as 2-bromo-6-fluorotoluene (B73676) or 1-bromo-2-fluoro-3-iodobenzene. The choice depends on the subsequent functional group transformations. For the oxidation route, starting with (2-bromo-6-fluorophenyl)methanol (B591543) would be a direct approach.

Organoboron Reagent: Furan-3-ylboronic acid is the ideal coupling partner to introduce the furan-3-yl moiety. It can be prepared from 3-bromofuran via lithium-halogen exchange with an organolithium reagent at low temperature, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup. youtube.com

Example Synthetic Pathway (Oxidation Route):

Precursor Synthesis: (2-Bromo-6-fluorophenyl)methanol is coupled with furan-3-ylboronic acid.

Suzuki-Miyaura Coupling: The two fragments are joined using a palladium catalyst [e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂], a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., Dioxane/H₂O). nih.govreddit.com This yields the intermediate (2-fluoro-6-(furan-3-yl)phenyl)methanol.

Oxidation: The synthesized alcohol is then oxidized to the final product, this compound, using one of the methods described in section 2.1.3.2.

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst Loadings, and Ligands

The yield and purity of the product from the crucial Suzuki-Miyaura coupling step are highly dependent on the reaction conditions. Optimization of these parameters is essential for an efficient synthesis. rsc.org

Temperature: Reaction temperatures typically range from room temperature to reflux (80-100 °C). nih.govnih.gov Higher temperatures can increase the reaction rate but may also promote side reactions like deboronation of the boronic acid or catalyst decomposition.

Solvent: A variety of solvents can be used, but biphasic systems are common. Mixtures like 1,4-dioxane/water, toluene/water, or acetonitrile/water are frequently employed. nih.govwhiterose.ac.uk The solvent plays a critical role in dissolving the reactants and base, and in stabilizing the palladium catalyst. rsc.org

Catalyst Loadings: Palladium catalyst loading is typically between 1-5 mol%. While higher loadings can increase reaction speed, they also increase cost and the amount of residual palladium that must be removed from the final product.

Ligands: The choice of phosphine (B1218219) ligand is paramount. Ligands stabilize the Pd(0) active species and facilitate the catalytic cycle. For challenging couplings, electron-rich and bulky phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃), SPhos, or XPhos are often superior to simpler ones like triphenylphosphine (B44618) (PPh₃). nih.govrsc.org The palladium-to-ligand ratio is also a key parameter to optimize.

Table 3: Optimization Parameters for a Model Suzuki-Miyaura Coupling

| Parameter | Variation | Expected Outcome on Yield |

| Catalyst | Pd(PPh₃)₄ vs. Pd₂(dba)₃/SPhos | Pd₂(dba)₃/SPhos is often more active for challenging substrates, potentially leading to higher yields under milder conditions. |

| Base | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | The strength and solubility of the base are critical. K₃PO₄ is often effective for boronic acids. Cs₂CO₃ is stronger and can be beneficial for less reactive halides. |

| Solvent System | Toluene/H₂O vs. Dioxane/H₂O (4:1) | Dioxane/H₂O is a very common and effective system. The optimal solvent depends on the specific solubility of the substrates. nih.govwhiterose.ac.uk |

| Temperature | 60 °C vs. 80 °C vs. 100 °C | Increasing temperature generally increases reaction rate, but may decrease selectivity if side reactions occur. An optimal temperature balances rate and yield. nih.gov |

Isolation and Purification Techniques for Complex Organic Syntheses

After the reaction is complete, a careful workup and purification sequence is necessary to isolate the this compound in high purity.

Aqueous Workup: The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove the inorganic base and salts.

Column Chromatography: This is the most common technique for purifying organic compounds. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, such as a gradient of ethyl acetate (B1210297) in hexanes. This separates the desired product from unreacted starting materials and byproducts. orgsyn.org

Bisulfite Extraction: For aldehydes, a highly effective and specific purification method involves the formation of a bisulfite adduct. nih.gov The crude product is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde reacts to form a charged, water-soluble adduct, which can be separated from non-aldehyde impurities via liquid-liquid extraction. acs.org The aqueous layer is then treated with a base (e.g., NaOH) or acid to regenerate the pure aldehyde, which can be extracted back into an organic solvent. nih.gov This technique is particularly useful for removing closely related impurities that are difficult to separate by chromatography.

Recrystallization or Distillation: If the final product is a solid, recrystallization from a suitable solvent can be used to achieve very high purity. If it is a sufficiently stable liquid, vacuum distillation can be employed. epo.org

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 6 Furan 3 Yl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are powerful tools for deciphering the complex structure of 2-Fluoro-6-(furan-3-yl)benzaldehyde by mapping out the correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule. sigmaaldrich.com For this compound, COSY would be expected to show correlations between the protons on the benzaldehyde (B42025) ring and, separately, between the protons on the furan (B31954) ring. For instance, the aldehydic proton would likely not show any COSY cross-peaks unless there is long-range coupling to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). sigmaaldrich.com It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For the title compound, each protonated carbon atom in both the benzene (B151609) and furan rings would exhibit a cross-peak in the HSQC spectrum, directly linking its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between carbon and hydrogen atoms, typically over two to four bonds. sigmaaldrich.com This is crucial for establishing the connectivity between the different fragments of the molecule. For example, HMBC correlations would be expected between the aldehydic proton and the carbons of the benzaldehyde ring, as well as between the furan protons and the carbons of the benzaldehyde ring, and vice-versa, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation. In this compound, NOESY could potentially show correlations between the aldehydic proton and the adjacent proton on the benzaldehyde ring, as well as between the protons of the furan ring and the neighboring protons on the benzene ring, depending on the rotational conformation around the aryl-furan bond.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aldehyde CH=O | ~10.3 | ~192 | C1, C2, C6 |

| Benzene C1-CHO | - | ~135 | - |

| Benzene C2-F | - | ~162 (d, ¹JCF ≈ 250 Hz) | - |

| Benzene C3-H | ~7.2-7.4 | ~115-120 | C1, C5 |

| Benzene C4-H | ~7.6-7.8 | ~130-135 | C2, C6 |

| Benzene C5-H | ~7.1-7.3 | ~120-125 | C1, C3 |

| Benzene C6-C(furan) | - | ~140 | - |

| Furan C2'-H | ~7.5-7.7 | ~143 | C3', C4' |

| Furan C3'-C(benzene) | - | ~125 | - |

| Furan C4'-H | ~6.5-6.7 | ~110 | C2', C5' |

| Furan C5'-H | ~7.8-8.0 | ~145 | C3', C4' |

Note: These are estimated values and actual experimental data may vary. 'd' denotes a doublet due to fluorine coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, likely a multiplet due to coupling with the neighboring aromatic protons. The chemical shift of this fluorine signal would be indicative of the electronic environment of the substituted benzaldehyde ring. For instance, in 2-fluorobenzaldehyde (B47322), the fluorine signal appears at a specific chemical shift that is influenced by the electron-withdrawing aldehyde group. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. Beyond the molecular formula, HRMS with fragmentation analysis (e.g., MS/MS) can reveal the structure of the molecule by breaking it down into smaller, identifiable pieces.

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M-H]⁺ | Loss of a hydrogen radical | Varies with exact mass |

| [M-CHO]⁺ | Loss of the formyl group | Varies with exact mass |

| [M-CO]⁺ | Loss of carbon monoxide | Varies with exact mass |

| [C₇H₄FO]⁺ | Benzoyl fluoride (B91410) cation | ~123.02 |

| [C₄H₃O]⁺ | Furyl cation | ~67.02 |

Note: The predicted m/z values are nominal and would be determined with high precision in an HRMS experiment.

Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show strong absorption bands characteristic of the aldehyde C=O stretch (typically around 1700-1730 cm⁻¹), C-F stretch (around 1200-1300 cm⁻¹), and various C-H and C=C stretching and bending vibrations from the aromatic and furan rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C bonds of the aromatic and furan rings, which are highly polarizable, would be expected to show strong signals in the Raman spectrum. The C=O stretch is also typically Raman active.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| Aromatic C-H Stretch | >3000 | Strong |

| Aldehyde C=O Stretch | ~1710 | Moderate-Strong |

| Aromatic C=C Stretch | ~1600, ~1480 | Strong |

| Furan C=C Stretch | ~1550, ~1450 | Strong |

| C-F Stretch | ~1250 | Moderate |

| Aromatic C-H Bending | ~800-900 | Weak |

X-ray Crystallography for Absolute and Relative Stereochemical Assignment (if chiral derivatives are formed)

While this compound itself is achiral, if it were used to synthesize chiral derivatives, X-ray crystallography would be the definitive method for determining the absolute and relative stereochemistry of the resulting products. This technique involves diffracting X-rays off a single crystal of the compound to generate a three-dimensional electron density map, from which the precise arrangement of atoms in space can be determined. For instance, in the structural analysis of derivatives of a related compound, 2-chloro-6-fluorobenzaldehyde, X-ray crystallography has been used to confirm the molecular structure and stereochemistry. mdpi.com

Reactivity, Derivatization, and Transformation Chemistry of 2 Fluoro 6 Furan 3 Yl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it a prime target for a wide array of nucleophilic attacks and condensation reactions. The presence of the ortho-fluorine atom, an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

Nucleophilic addition is a fundamental reaction of aldehydes. Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily attack the carbonyl carbon to form secondary alcohols after an aqueous workup. Similarly, the addition of a cyanide ion (from sources like HCN or NaCN) leads to the formation of a cyanohydrin, a versatile intermediate in organic synthesis.

Table 1: Nucleophilic Addition Reactions of 2-Fluoro-6-(furan-3-yl)benzaldehyde

| Reaction Type | Nucleophile | Reagent Example | Product |

| Grignard Reaction | Carbanion | Methylmagnesium bromide (CH₃MgBr) | 1-(2-Fluoro-6-(furan-3-yl)phenyl)ethanol |

| Organolithium Addition | Carbanion | n-Butyllithium (n-BuLi) | 1-(2-Fluoro-6-(furan-3-yl)phenyl)pentan-1-ol |

| Cyanohydrin Formation | Cyanide Ion | Sodium Cyanide (NaCN) / HCl | 2-Hydroxy-2-(2-fluoro-6-(furan-3-yl)phenyl)acetonitrile |

Condensation reactions involving the aldehyde moiety are crucial for carbon-carbon and carbon-nitrogen bond formation. In the Knoevenagel condensation, the aldehyde reacts with compounds containing an active methylene (B1212753) group (e.g., malonic acid derivatives) in the presence of a weak base to yield a new unsaturated product. While this compound cannot self-condense via an aldol (B89426) reaction due to the absence of α-hydrogens, it can undergo crossed-aldol reactions with other enolizable aldehydes or ketones. Furthermore, it readily reacts with primary amines to form Schiff bases (imines), a reaction fundamental to many biological and synthetic processes.

Table 2: Condensation Reactions of this compound

| Reaction Type | Reactant | Catalyst Example | Product Class |

| Knoevenagel Condensation | Diethyl malonate | Piperidine | Diethyl 2-((2-fluoro-6-(furan-3-yl)phenyl)methylene)malonate |

| Crossed-Aldol Condensation | Acetone | Sodium hydroxide (NaOH) | 4-(2-Fluoro-6-(furan-3-yl)phenyl)but-3-en-2-one |

| Schiff Base Formation | Aniline | Acetic acid | N-((2-Fluoro-6-(furan-3-yl)phenyl)methylene)aniline |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) convert the aldehyde to 2-Fluoro-6-(furan-3-yl)benzoic acid. Conversely, reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduce the aldehyde to (2-Fluoro-6-(furan-3-yl)phenyl)methanol.

Table 3: Oxidation and Reduction of this compound

| Pathway | Reagent Example | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Fluoro-6-(furan-3-yl)benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | (2-Fluoro-6-(furan-3-yl)phenyl)methanol |

Reactions Involving the Furan (B31954) Ring

The furan ring is an aromatic heterocycle with higher electron density than benzene (B151609), making it significantly more reactive in electrophilic aromatic substitution reactions. chemicalbook.com However, its aromaticity is less pronounced, allowing it to also behave as a conjugated diene in cycloaddition reactions.

Furan undergoes electrophilic aromatic substitution preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (β) position. pearson.compearson.comstudy.com In this compound, the furan ring is substituted at the C3 position. Therefore, incoming electrophiles will be directed to the more reactive and sterically accessible C2 and C5 positions of the furan ring. The attached 2-fluoro-6-formylphenyl group is electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan, likely requiring milder conditions to avoid polymerization or ring-opening, which are common side reactions for activated furans under strongly acidic conditions.

Furan can function as a 4π-electron diene in [4+2] Diels-Alder cycloadditions. quizlet.com The reactivity of furan in these reactions is sensitive to the electronic nature of its substituents. rsc.org Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. rsc.org The 2-fluoro-6-formylphenyl substituent on the furan ring is strongly deactivating due to its electron-withdrawing nature. This significantly reduces the nucleophilicity and reactivity of the furan diene, making Diels-Alder reactions challenging. Consequently, cycloaddition would likely require highly reactive dienophiles (e.g., maleic anhydride, N-substituted maleimides) and potentially high-pressure or Lewis acid catalysis to proceed efficiently. nih.govnih.gov The reaction typically leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative.

Table 4: Representative Diels-Alder Reaction

| Diene | Dienophile | Conditions | Product Class |

| This compound | Maleic anhydride | High temperature/pressure | 7-oxabicyclo[2.2.1]heptene derivative |

Reactions on the Fluorinated Benzene Ring

The presence of a fluorine atom and an activating aldehyde group on the benzene ring of this compound makes it a substrate for several key synthetic transformations. These reactions primarily involve the substitution of the fluorine atom or functionalization of the ring at a position adjacent to the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the modification of electron-deficient aromatic rings. wikipedia.orgbyjus.com The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com In the case of this compound, the aromatic ring is rendered sufficiently electron-poor, or "activated," by the strong electron-withdrawing effect of the ortho-aldehyde group (-CHO). chemistrysteps.com

The mechanism involves the initial attack of a nucleophile on the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized onto the ortho-aldehyde group, which provides significant stabilization. masterorganicchemistry.comchemistrysteps.com In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored to yield the final substitution product.

A notable feature of SNAr reactions is the leaving group ability, which often follows the order F > Cl > Br > I. libretexts.org Although the carbon-fluorine bond is the strongest among the carbon-halogen bonds, the high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring towards the initial nucleophilic attack, which is the rate-limiting step. masterorganicchemistry.com A variety of nucleophiles can be employed in SNAr reactions with this substrate, leading to a diverse range of derivatives.

Table 1: Potential SNAr Reactions of this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Methanol (CH₃OH) | NaOCH₃, CH₃OH, heat | 2-(Furan-3-yl)-6-methoxybenzaldehyde |

| Phenol (C₆H₅OH) | K₂CO₃, DMF, heat | 2-(Furan-3-yl)-6-phenoxybenzaldehyde |

| Ammonia (NH₃) | NH₃ (aq. or gas), heat | 2-Amino-6-(furan-3-yl)benzaldehyde |

| Dimethylamine ((CH₃)₂NH) | (CH₃)₂NH, heat | 2-(Dimethylamino)-6-(furan-3-yl)benzaldehyde |

| Sodium Azide (NaN₃) | NaN₃, DMF or DMSO, heat | 2-Azido-6-(furan-3-yl)benzaldehyde |

| Sodium Thiophenoxide (NaSPh) | NaSPh, DMF, heat | 2-(Furan-3-yl)-6-(phenylthio)benzaldehyde |

Directed Ortho-Metalation (DoM) for Further Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatic rings. wikipedia.org The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium or sec-butyllithium. organic-chemistry.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium reagent, positioning it to abstract the nearest proton. baranlab.org

In this compound, several groups could potentially direct metalation. The aldehyde group is a known DMG; however, it is also highly electrophilic and susceptible to nucleophilic addition by the organolithium reagent. To prevent this, the aldehyde typically requires protection as an acetal (B89532) or an O-methyloxime before metalation. acs.org Alternatively, a transient directing group approach could be employed. nsf.gov

The fluorine atom itself can act as a moderate DMG. organic-chemistry.org The furan ring's oxygen atom could also participate in directing the lithiation. The final regioselectivity of the metalation would depend on the relative directing ability of these groups and the reaction conditions. Assuming the aldehyde is protected, deprotonation is expected to occur at the C3 position, which is ortho to both the protected aldehyde and the fluorine atom. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a new substituent with high regiocontrol.

Table 2: Potential DoM Reactions of a Protected this compound Derivative

| Electrophile (E⁺) | Reagent | Final Product (after deprotection) |

| Carbon Dioxide (CO₂) | 1. s-BuLi, THF, -78 °C; 2. CO₂(s) | 3-Formyl-2-fluoro-4-(furan-3-yl)benzoic acid |

| Iodine (I₂) | 1. s-BuLi, THF, -78 °C; 2. I₂ | 2-Fluoro-6-(furan-3-yl)-3-iodobenzaldehyde |

| Dimethylformamide (DMF) | 1. s-BuLi, THF, -78 °C; 2. DMF | 2-Fluoro-6-(furan-3-yl)isophthalaldehyde |

| Trimethylsilyl chloride (TMSCl) | 1. s-BuLi, THF, -78 °C; 2. TMSCl | 2-Fluoro-6-(furan-3-yl)-3-(trimethylsilyl)benzaldehyde |

| Benzaldehyde (PhCHO) | 1. s-BuLi, THF, -78 °C; 2. PhCHO | 2-Fluoro-6-(furan-3-yl)-3-(hydroxy(phenyl)methyl)benzaldehyde |

Regioselectivity and Stereoselectivity in Complex Chemical Transformations of this compound

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the electronic and steric properties of its constituent functional groups. wikipedia.orgkhanacademy.org

In reactions on the benzene ring, regioselectivity is well-defined by the substitution pattern. For SNAr, the reaction is regioselective for the substitution of the fluorine atom, as this position is activated by the ortho-aldehyde. For DoM, the functionalization is directed specifically to the position ortho to the DMG, offering a different vector for substitution. wikipedia.org

Reactions involving the aldehyde functionality are subject to stereoselective control. Nucleophilic addition to the carbonyl group, such as in a Grignard or Henry reaction, would proceed via attack on the two diastereotopic faces of the aldehyde. researchgate.net The presence of the bulky ortho-(furan-3-yl) and ortho-fluoro substituents creates a chiral environment that can induce facial selectivity, leading to a preference for one diastereomer of the resulting secondary alcohol over the other. The degree of stereoselectivity would depend on the nature of the nucleophile and the reaction conditions.

The furan ring also presents distinct regiochemical possibilities. As an electron-rich heterocycle, furan typically undergoes electrophilic substitution preferentially at the C2 or C5 positions. wikipedia.org However, in this compound, the furan is substituted at the C3 position. Further electrophilic attack on the furan ring would likely be directed to the C2 or C5 positions, with the specific outcome influenced by the electronic effects of the attached benzaldehyde ring and potential steric hindrance.

Mechanistic Investigations of Key Reactions and Pathways

The mechanisms governing the reactivity of this compound are well-established principles in organic chemistry.

The SNAr mechanism is a cornerstone of its reactivity on the fluorinated ring. wikipedia.org The key steps are:

Nucleophilic Attack: A nucleophile adds to the C2 carbon (ipso to the fluorine), breaking the aromaticity of the ring. This step is rate-determining.

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the ortho-aldehyde group. This stabilization is essential for the reaction to proceed.

Elimination of Leaving Group: The fluoride ion is expelled, and the aromatic π-system is reformed, yielding the substituted product.

The mechanism for Directed ortho-Metalation involves a different pathway: ias.ac.inias.ac.in

Complexation: The organolithium reagent, a Lewis acid, coordinates with a Lewis basic directing group on the aromatic ring (e.g., the oxygen of a protected aldehyde). This is known as a complex-induced proximity effect. baranlab.org

Deprotonation: The alkyl group of the complexed organolithium reagent acts as a strong base, abstracting the nearest (ortho) proton from the aromatic ring. This forms a new, highly reactive aryllithium species.

Electrophilic Quench: The aryllithium, a potent nucleophile, reacts with an added electrophile, forming a new carbon-element bond at the ortho position.

Understanding these mechanistic pathways is fundamental to predicting the reactivity of this compound and designing synthetic routes to more complex molecules.

Computational and Theoretical Studies of 2 Fluoro 6 Furan 3 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and, consequently, a wide array of molecular properties. For 2-Fluoro-6-(furan-3-yl)benzaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine its most stable three-dimensional arrangement.

Molecular Geometry and Conformational Analysis:

The primary focus of a geometrical investigation would be the rotational isomers (conformers) arising from the rotation around the C-C single bonds connecting the benzaldehyde (B42025) moiety to the furan (B31954) ring and the orientation of the aldehyde group itself. In related molecules like 2-fluorobenzaldehyde (B47322), studies have shown the existence of two planar rotamers: O-cis and O-trans, corresponding to the orientation of the carbonyl bond relative to the fluorine atom. rsc.orgnih.gov The O-trans conformer is generally found to be more stable. rsc.orgnih.govnih.gov For this compound, a similar analysis would be crucial. The two main points of rotation would be:

The orientation of the furan ring relative to the benzene (B151609) ring.

The orientation of the aldehyde group (O-cis or O-trans relative to the fluorine atom).

DFT calculations would yield the optimized geometries for all possible stable conformers and their relative energies, thus predicting the most abundant conformer in the gas phase. The presence of the bulky furan-3-yl group at the C6 position and the fluorine at the C2 position would create significant steric and electronic interactions, which would be precisely quantified by DFT. Below is a hypothetical data table of key geometrical parameters for the most stable predicted conformer of this compound, based on typical values for its constituent parts.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(benzene)-C(furan) | 1.48 Å |

| C=O | 1.21 Å | |

| C-F | 1.36 Å | |

| C-H (aldehyde) | 1.11 Å | |

| Bond Angle | C(benzene)-C(furan)-C(furan) | 125.0° |

| F-C(benzene)-C(aldehyde) | 118.5° | |

| C(benzene)-C(aldehyde)=O | 123.0° | |

| Dihedral Angle | F-C2-C1-C(aldehyde) | 180.0° (trans) |

| C5-C6-C(furan)-C(furan) | 45.0° |

Electronic Structure:

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are key indicators of a molecule's electrophilic and nucleophilic sites. youtube.com

For this compound, the HOMO is expected to be located primarily on the electron-rich furan ring and parts of the benzene ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient aldehyde group, specifically the carbonyl carbon, and the carbon atoms of the benzene ring influenced by the electron-withdrawing fluorine atom. This makes the carbonyl carbon the most likely site for nucleophilic attack.

Table 2: Hypothetical FMO Properties of this compound.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Indicates nucleophilic character, likely centered on the furan ring. |

| LUMO Energy | -1.8 | Indicates electrophilic character, likely centered on the aldehyde carbon. |

| HOMO-LUMO Gap | 4.7 | Suggests moderate kinetic stability. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

A significant advantage of modern computational chemistry is its ability to predict spectroscopic data with a high degree of accuracy. These theoretical spectra can be invaluable for interpreting and assigning experimental results.

NMR Chemical Shifts:

DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. The calculated shifts are then compared with experimental data, often showing a strong linear correlation. researchgate.net Discrepancies between calculated and experimental shifts can point to specific structural features or solvent effects not accounted for in the calculation. For example, the proton of the aldehyde group is expected to have a characteristic downfield chemical shift. The fluorine atom will induce characteristic splitting patterns in the signals of nearby protons and carbons.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated 1H NMR Chemical Shifts (ppm) for this compound.

| Proton | Experimental (δ ppm) | Calculated (δ ppm) |

|---|---|---|

| Aldehyde-H | 10.3 | 10.1 |

| Furan-H2 | 8.1 | 8.0 |

| Furan-H4 | 6.8 | 6.7 |

| Furan-H5 | 7.8 | 7.7 |

| Benzene-H3 | 7.2 | 7.1 |

| Benzene-H4 | 7.6 | 7.5 |

| Benzene-H5 | 7.1 | 7.0 |

Vibrational Frequencies:

The infrared (IR) and Raman spectra of this compound can also be simulated using DFT. The calculation provides the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nist.gov The analysis of these vibrational modes allows for a detailed assignment of the experimental spectrum. For instance, the characteristic C=O stretching frequency of the aldehyde group would be a prominent feature in the IR spectrum.

Table 4: Hypothetical Comparison of Key Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm-1) for this compound.

| Vibrational Mode | Experimental (cm-1) | Calculated (Scaled) (cm-1) |

|---|---|---|

| C=O Stretch | 1695 | 1700 |

| Aromatic C=C Stretch | 1600, 1580 | 1605, 1585 |

| C-F Stretch | 1250 | 1245 |

| Aldehyde C-H Stretch | 2850, 2750 | 2855, 2755 |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as nucleophilic additions to the carbonyl group, electrophilic substitutions on the aromatic rings, or oxidation/reduction of the aldehyde.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. DFT calculations can determine the geometry and energy of the transition state, allowing for the calculation of the activation energy. This information is crucial for understanding the reaction rate and selectivity. For example, modeling the addition of a Grignard reagent to the aldehyde would reveal the structure of the transition state and explain why the nucleophile attacks the carbonyl carbon.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to find a quantitative relationship between these descriptors and the observed reactivity.

For this compound, a QSRR study could be developed for a series of related furan-substituted benzaldehydes. The reactivity could be, for example, the rate constant for a specific reaction or the equilibrium constant for binding to a biological target. The molecular descriptors would be derived from computational calculations and could include:

Electronic descriptors: HOMO and LUMO energies, atomic charges, dipole moment.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

A successful QSRR model would not only allow for the prediction of the reactivity of new, unsynthesized compounds but also provide insights into the structural features that are most important for the observed reactivity.

Synthetic Utility and Potential Applications of 2 Fluoro 6 Furan 3 Yl Benzaldehyde in Advanced Materials and Catalysis

Building Block in Complex Molecule Synthesis

The presence of three distinct reactive sites—the aldehyde, the furan (B31954) ring, and the fluorinated benzene (B151609) ring—makes 2-fluoro-6-(furan-3-yl)benzaldehyde a versatile building block for the construction of more complex molecular architectures.

Precursor for Advanced Heterocyclic Compounds and Polycyclic Aromatic Systems

The aldehyde group of this compound is a key functional group for the synthesis of a variety of heterocyclic systems. It can readily undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other related intermediates, which can then be cyclized to produce nitrogen-containing heterocycles such as quinolines, quinazolines, and benzodiazepines. The fluorine atom at the 2-position can influence the regioselectivity of these cyclization reactions and can also serve as a leaving group in nucleophilic aromatic substitution reactions, providing a route to further functionalization.

Furthermore, the biaryl scaffold of this compound is a suitable starting point for the synthesis of polycyclic aromatic systems. The aldehyde group can be converted into other functional groups, such as an alkyne or a vinyl group, which can then participate in intramolecular cyclization reactions to form new fused rings. The furan ring itself can also be involved in cycloaddition reactions, such as Diels-Alder reactions, to construct more complex polycyclic frameworks.

Intermediate in the Synthesis of Scaffolds for Non-Prohibited Applications

The unique structural features of this compound make it an attractive intermediate for the synthesis of scaffolds with potential applications in various scientific domains, including synthetic biology, analytical chemistry, and materials science.

Synthetic Biology Tools: The biaryl scaffold can be incorporated into fluorescent probes or molecular sensors. The furan and fluorinated benzene rings can be further functionalized with specific recognition elements to allow for the selective detection of biomolecules.

Analytical Probes: The aldehyde group can be used to attach the molecule to a solid support or to a larger molecular assembly, facilitating the development of new analytical tools and assays. The inherent fluorescence of some biaryl systems can also be exploited in the design of fluorescent probes.

Polymerizable Monomers: The furan ring in this compound can be a site for polymerization. For instance, the furan moiety can undergo ring-opening polymerization or be incorporated as a diene in Diels-Alder polymerizations to create novel polymer architectures. The aldehyde and fluoro groups can also be modified to introduce polymerizable functionalities, such as vinyl or acrylate (B77674) groups.

Role in Organocatalysis and Ligand Design

The structural characteristics of this compound also suggest its potential use in the development of new catalysts and ligands for chemical synthesis.

As a Chiral Auxiliary for Asymmetric Synthesis (if stereogenic derivatives are generated)

If a stereogenic center is introduced into the molecule, for example, by the asymmetric reduction of the aldehyde to an alcohol, the resulting chiral derivative of this compound could serve as a chiral auxiliary. The biaryl axis may exhibit atropisomerism, which is a source of chirality. This chiral scaffold could be used to control the stereochemical outcome of a variety of chemical reactions, enabling the synthesis of enantiomerically pure compounds.

As a Component in Metal Ligand Architectures for Catalysis

The furan ring and the aldehyde group of this compound can both act as coordinating sites for metal ions. The oxygen atom of the furan ring and the oxygen atom of the aldehyde can chelate to a metal center, forming a stable complex. The fluorine atom can also participate in coordination, further stabilizing the metal complex. By modifying the substituents on the furan and benzene rings, it is possible to tune the electronic and steric properties of the resulting ligand, which in turn can influence the catalytic activity and selectivity of the metal complex. Such ligands could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Applications in Functional Materials Chemistry

The combination of a furan ring and a fluorinated biaryl system in this compound suggests its potential for use in the development of advanced functional materials.

The extended π-conjugated system of the biaryl scaffold, which includes the furan ring, makes this molecule a candidate for applications in organic electronics. Derivatives of this compound could be investigated as components of:

Organic Semiconductors: The ability to transport charge through the conjugated system could be exploited in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

Liquid Crystals: The rigid, rod-like shape of the biaryl core is a common feature in liquid crystalline materials. By attaching appropriate flexible side chains, it may be possible to induce liquid crystalline phases.

Polymers: As mentioned earlier, the furan ring provides a handle for polymerization, leading to the formation of polymers with interesting electronic and optical properties.

Dyes: The conjugated system is also responsible for the absorption and emission of light. By modifying the substituents, the color and fluorescence properties of the molecule can be tuned, making it a potential scaffold for new dyes and pigments.

Below is an interactive table summarizing the potential applications of this compound and its derivatives.

| Field of Application | Specific Use | Relevant Structural Features |

| Complex Molecule Synthesis | Precursor for heterocycles | Aldehyde, Fluoro-substituent |

| Precursor for polycyclics | Biaryl scaffold, Furan ring | |

| Scaffold Development | Synthetic biology tools | Functionalizable biaryl system |

| Analytical probes | Aldehyde for immobilization | |

| Polymerizable monomers | Furan ring, modifiable groups | |

| Catalysis | Chiral auxiliary | Potential for stereogenic centers |

| Metal ligand component | Furan and aldehyde coordination | |

| Functional Materials | Organic semiconductors | Extended π-conjugation |

| Liquid crystals | Rigid biaryl core | |

| Polymers | Polymerizable furan ring | |

| Dyes | Tunable conjugated system |

Future Directions and Emerging Research Avenues for 2 Fluoro 6 Furan 3 Yl Benzaldehyde

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are central to modern synthetic organic chemistry. Future research into the synthesis of 2-Fluoro-6-(furan-3-yl)benzaldehyde should prioritize the development of sustainable and efficient methods that minimize waste and environmental impact.

Currently, the synthesis of similar biaryl compounds often relies on cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions are a common method to form carbon-carbon bonds between aromatic rings. A potential sustainable route for this compound could involve the coupling of a furan-3-ylboronic acid with a suitable 2-fluorobenzaldehyde (B47322) derivative.

Future research could focus on:

Catalyst Optimization: Investigating the use of more sustainable and earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals like palladium.

Solvent Selection: Employing greener solvents such as water, ethanol, or supercritical CO2 to reduce the reliance on volatile organic compounds.

One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel to reduce purification steps and solvent usage.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Catalyst | Solvent | Atom Economy | Green Chemistry Principles Addressed |

|---|---|---|---|---|

| Hypothetical Suzuki-Miyaura Coupling | Palladium-based | Toluene | Moderate | High C-C bond forming efficiency |

| Potential Nickel-Catalyzed Coupling | Nickel-based | Ethanol | High | Use of a more abundant metal catalyst, greener solvent |

| Conceptual C-H Activation Route | Rhodium/Iridium-based | Acetic Acid | High | Direct functionalization, reducing pre-functionalized starting materials |

Exploration of Unconventional Reactivity Patterns

The unique electronic properties of this compound, arising from the electron-withdrawing fluorine atom and the electron-rich furan (B31954) ring, suggest that it may exhibit unconventional reactivity. Future research should aim to explore these patterns beyond standard transformations.

Key areas for investigation include:

Fluorine as a Directing Group: Investigating the role of the fluorine atom in directing further functionalization of the benzene (B151609) ring through electrophilic or nucleophilic aromatic substitution.

Furan Ring Opening Reactions: Exploring conditions under which the furan ring can undergo ring-opening reactions to yield highly functionalized linear structures.

Photocatalysis and Electrochemistry: Utilizing light or electricity to drive novel transformations of the molecule, potentially leading to the formation of complex heterocyclic systems.

Integration into Automated Synthesis and Flow Chemistry Platforms

Automated synthesis and flow chemistry offer significant advantages in terms of reproducibility, scalability, and safety. The integration of the synthesis and derivatization of this compound into such platforms would be a significant step forward.

Future research in this area could involve:

Development of a Continuous Flow Synthesis: Designing a multi-step flow process for the production of the title compound from simple starting materials. This would allow for on-demand synthesis and facile optimization of reaction conditions.

Automated Derivatization: Using automated platforms to rapidly generate a library of derivatives by reacting the aldehyde functional group with a diverse range of amines, nucleophiles, or other reagents.

In-line Reaction Monitoring: Incorporating analytical techniques such as HPLC or NMR directly into the flow system to allow for real-time monitoring and optimization of reactions.

Table 2: Potential for Automation in the Study of this compound

| Research Area | Automation/Flow Chemistry Approach | Potential Advantages |

|---|---|---|

| Synthesis | Multi-step continuous flow synthesis | Improved yield, safety, and scalability; reduced manual handling |

| Reaction Screening | High-throughput automated screening of reaction conditions | Rapid identification of optimal catalysts, solvents, and temperatures |

| Derivative Library Generation | Automated parallel synthesis | Efficient creation of a diverse set of compounds for biological screening |

Deeper Computational Insight into Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting reactivity. In-depth computational studies on this compound could guide experimental work and accelerate the discovery of new reactions and applications.

Future computational research could focus on:

Density Functional Theory (DFT) Calculations: Modeling the transition states of potential reactions to understand the factors controlling regioselectivity and stereoselectivity.

Molecular Dynamics (MD) Simulations: Simulating the interaction of the molecule with potential biological targets or in different solvent environments.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

Discovery of Novel Non-Traditional Applications in Chemical Science and Technology

While the direct applications of this compound are yet to be extensively explored, its structure suggests potential in several non-traditional areas of chemical science and technology. The presence of a conjugated π-system hints at possibilities in materials science.

Potential novel applications to be investigated include:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where its fluorine and furan moieties could tune electronic properties.

Chemical Sensors: As a platform for the development of chemosensors, where the aldehyde group can be functionalized to selectively bind to specific analytes, leading to a change in fluorescence or color.

Covalent Organic Frameworks (COFs): As a monomer for the synthesis of porous, crystalline COFs with potential applications in gas storage, catalysis, and separation.

Table 3: Potential Novel Applications for this compound Derivatives

| Application Area | Rationale | Key Molecular Features |

|---|---|---|

| Organic Electronics | Building block for conjugated materials | Furan and benzene rings provide a conjugated system; fluorine can tune energy levels |

| Chemical Sensing | Platform for creating selective sensors | Aldehyde group for functionalization; conjugated system for signaling |

| Porous Materials | Monomer for Covalent Organic Frameworks | Rigid structure; multiple reaction sites for polymerization |

Q & A

Basic: What are the recommended synthetic routes for 2-Fluoro-6-(furan-3-yl)benzaldehyde?

Methodological Answer:

The synthesis typically involves cross-coupling reactions between fluorinated benzaldehyde precursors and furan derivatives. A common approach is:

Suzuki-Miyaura Coupling : React 2-fluoro-6-bromobenzaldehyde with 3-furanboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–100°C for 12–24 hours .

Direct Functionalization : Alternatively, electrophilic substitution on pre-formed benzaldehyde frameworks using furan-3-yl lithium or Grignard reagents in anhydrous THF at −78°C .

Key Considerations :

- Optimize reaction time and temperature to minimize side products (e.g., over-substitution).

- Use TLC or GC-MS to monitor progress.

Basic: How is this compound characterized for structural confirmation?

Methodological Answer:

Standard analytical techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹ and furan C-O-C absorption at ~1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 204.06 (C₁₁H₇FO₂⁺) .

Advanced: How do the electronic properties of the fluorine atom and furan ring influence reactivity?

Methodological Answer:

The fluorine atom (electron-withdrawing) and furan ring (electron-rich) create a polarized electronic environment:

- Aldehyde Reactivity : Fluorine at the ortho position stabilizes the aldehyde group via inductive effects, enhancing electrophilicity for nucleophilic additions (e.g., Grignard reactions) .

- Furan Participation : The furan’s π-electron system facilitates conjugation with the benzaldehyde core, enabling Diels-Alder reactions or electrophilic aromatic substitution at the 5-position of the furan .

Experimental Validation : - Perform DFT calculations to map electron density distribution.

- Compare reaction rates with non-fluorinated analogs (e.g., 6-(furan-3-yl)benzaldehyde) .

Advanced: How can researchers resolve contradictions in reaction yields reported under varying conditions?

Methodological Answer:

Contradictions often arise from differences in:

- Catalyst Loading : Pd catalysts (0.5–5 mol%) significantly impact Suzuki coupling efficiency. Lower loading may reduce side reactions but slow kinetics .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) vs. non-polar (toluene) alter reaction pathways. For example, DMF may stabilize intermediates but promote decomposition at high temperatures .

Case Study :

| Condition | Yield (%) | Side Products |

|---|---|---|

| Pd(PPh₃)₄, 80°C, 12h | 65 | 5% Biphenyl |

| Pd(OAc)₂, 100°C, 24h | 45 | 15% Dehalogenated product |

| Resolution : Use DoE (Design of Experiments) to identify optimal parameters and validate with kinetic studies . |

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina. The fluorine atom may enhance binding via halogen bonds (e.g., with carbonyl oxygen in ATP-binding pockets) .

- QSAR Modeling : Train models on fluorinated benzaldehyde derivatives with known IC₅₀ values to predict cytotoxicity or enzyme inhibition .

- ADMET Prediction : Use SwissADME to assess metabolic stability (fluorine reduces CYP450-mediated oxidation) .

Basic: What are typical downstream reactions of this compound?

Methodological Answer:

- Reduction : Convert aldehyde to alcohol using NaBH₄ in MeOH (0°C, 1h), yielding 2-fluoro-6-(furan-3-yl)benzyl alcohol .

- Condensation : React with hydrazines to form hydrazones (scaffolds for coordination chemistry) .

- Heterocycle Formation : Use in Friedländer syntheses with enaminones to generate quinolines .

Advanced: How does steric hindrance from the furan substituent affect regioselectivity in further functionalization?

Methodological Answer:

The furan ring at the 6-position creates steric bulk, directing electrophiles (e.g., nitration, halogenation) to the para position of the fluorine atom.

Experimental Design :

Perform nitration (HNO₃/H₂SO₄) and analyze product distribution via HPLC.

Compare with meta-substituted analogs to isolate steric vs. electronic effects .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (potential irritant) .

- Ventilation : Use fume hoods due to volatile aldehyde emissions.

- Storage : Keep under argon at −20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.